![molecular formula C8H9BrN2O3S B2646728 2-[(4-Bromophenyl)sulfonyl]acetohydrazide CAS No. 1707562-58-0](/img/structure/B2646728.png)
2-[(4-Bromophenyl)sulfonyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(4-Bromophenyl)sulfonyl]acetohydrazide” is a chemical compound. It is a derivative of phenylacetic acid containing a bromine atom . It is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of “2-[(4-Bromophenyl)sulfonyl]acetohydrazide” is C8H9BrN2O3S . The average mass is 293.138 Da and the monoisotopic mass is 291.951721 Da .Scientific Research Applications
Catalyst for Synthesis
2-[(4-Bromophenyl)sulfonyl]acetohydrazide and its derivatives are utilized as catalysts and reagents in organic synthesis. For instance, an N-bromo sulfonamide reagent is synthesized and characterized to catalyze the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a one-pot pseudo five-component condensation reaction. This methodology is highlighted for its use of non-toxic materials, high yields, short reaction times, and clean workup, making it a significant addition to synthetic chemistry (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Antimicrobial Agents
Compounds incorporating the sulfamoyl moiety, related to 2-[(4-Bromophenyl)sulfonyl]acetohydrazide, are synthesized and evaluated for their potential as antimicrobial agents. These compounds, including various heterocyclic derivatives, demonstrate promising antibacterial and antifungal activities, offering a pathway for the development of new antimicrobial drugs (Darwish et al., 2014).
Catalysis and Material Synthesis
Sulfonated organic-inorganic hybrids are produced using reactions involving compounds similar to 2-[(4-Bromophenyl)sulfonyl]acetohydrazide. These hybrids exhibit microporosity and high surface areas, making them suitable for applications in catalysis, separations, ion exchange, and other industrial processes (Wang, Heising, & Clearfield, 2003).
Anticancer Activity
Derivatives of 2-[(4-Bromophenyl)sulfonyl]acetohydrazide, particularly those containing a biologically active sulfone moiety, are synthesized and tested for anticancer activity. Some derivatives show promising results against human breast cancer cell lines, suggesting their potential in cancer treatment (Al-Said et al., 2011).
properties
IUPAC Name |
2-(4-bromophenyl)sulfonylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRXCOSXNSIEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)NN)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)sulfonyl]acetohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.